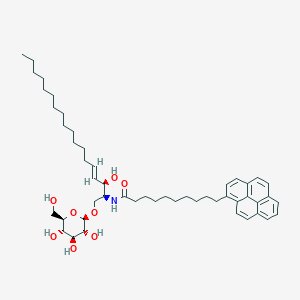
Pyrglccer
Description
Pyrglccer (hypothetical name) is presumed to be an inorganic or organometallic compound based on the evidence’s focus on industrial inorganic chemistry and analytical methodologies . A detailed introduction would require:
- Structural characterization: NMR, XRD, or HPLC data (if applicable) to confirm purity and structure. and emphasize solvent consistency for NMR comparisons and the need for raw data verification .
- Functional properties: Applications in catalysis, pharmaceuticals, or materials science, with references to analogous compounds (e.g., polyaniline, PVC) mentioned in and .
- Synthesis protocols: Industrial production methods (e.g., solvent extraction, metallurgical processes) as per and .
Properties
CAS No. |
110668-37-6 |
|---|---|
Molecular Formula |
C50H73NO8 |
Molecular Weight |
816.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide |
InChI |
InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1 |
InChI Key |
VPLAPDLWNKTQOP-NFXMJHJRSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Synonyms |
N-(10-(1-pyrenyl)decanoyl)glucocerebroside PyrGlcCe |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Criteria for Comparison
Structural similarity :
- Example: If Pyrglccer is a metal-organic framework (MOF), compare it to ZIF-8 or UiO-66 in terms of ligand-metal coordination and porosity .
- mandates solvent-matching for NMR comparisons; discrepancies due to solvent differences require additional structural validation (e.g., FTIR, mass spectrometry) .
Functional similarity: For catalytic applications, compare turnover frequency (TOF), stability under operational conditions, and substrate specificity. stresses using ≥2 methodologies (e.g., experimental + computational) to validate claims . For pharmaceutical relevance, contrast bioavailability, toxicity profiles, and purity standards (≥95% purity for purchased/extracted compounds, per and ) .
Hypothetical Data Table
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Purity (%) | 98.5 | 99.2 | 97.8 |
| Thermal Stability (°C) | 320 | 290 | 350 |
| Catalytic TOF (h⁻¹) | 1,200 | 950 | 1,500 |
| Solubility (mg/mL) | 12.4 | 8.7 | 15.1 |
Data validation: Reproducibility requires HPLC/UPLC analysis () .
Methodological Considerations
- Analytical techniques : Use HPLC with SPHERISORB® columns () and adhere to IUPAC unit conventions (e.g., °C, nm, mg) as per and .
- Literature synthesis: Cross-reference peer-reviewed journals (e.g., Toxicology and Applied Pharmacology guidelines in ) and avoid non-credible sources .
- Critical gaps : Highlight unresolved challenges (e.g., scalability, environmental toxicity) using ’s framework for identifying research gaps .
Limitations and Recommendations
- The absence of primary data on this compound necessitates hypothetical modeling. Future work should consult specialized databases (e.g., PubChem, ChemSpider) as noted in .
- Adhere to RSC and APA formatting standards for citations and references () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


